molecular formula C19H19N3O4S2 B237026 N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B237026
M. Wt: 417.5 g/mol
InChI Key: MXOGNBFQUDHVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Mechanism Of Action

The mechanism of action of N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potential in various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for research on N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further study its mechanism of action to better understand how it inhibits cancer cell growth and reduces inflammation. Additionally, it may be beneficial to study its potential in other applications, such as neuroprotection or cardiovascular disease. Finally, it may be useful to optimize its use in lab experiments by identifying its optimal dosages and conditions for use.
In conclusion, N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method involves a series of chemical reactions, and its mechanism of action is not fully understood. However, it has been found to have several biochemical and physiological effects, including inhibiting cancer cell growth and reducing inflammation. There are several future directions for research on this compound, including further studying its mechanism of action and identifying its optimal dosages and conditions for use in lab experiments.

Synthesis Methods

The synthesis of N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is reacted with thionyl chloride to form the acid chloride. The acid chloride is then reacted with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to form an amide intermediate. This intermediate is further reacted with thiourea to form the final product.

Scientific Research Applications

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.

properties

Product Name

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H19N3O4S2/c20-16(23)15-11-3-1-2-4-14(11)28-18(15)22-19(27)21-17(24)10-5-6-12-13(9-10)26-8-7-25-12/h5-6,9H,1-4,7-8H2,(H2,20,23)(H2,21,22,24,27)

InChI Key

MXOGNBFQUDHVNC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.